5-(1,3-Benzoxazol-2-yl)-2-methylaniline 5-(1,3-Benzoxazol-2-yl)-2-methylaniline
Brand Name: Vulcanchem
CAS No.: 292644-38-3
VCID: VC1982868
InChI: InChI=1S/C14H12N2O/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
SMILES: CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

5-(1,3-Benzoxazol-2-yl)-2-methylaniline

CAS No.: 292644-38-3

Cat. No.: VC1982868

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-Benzoxazol-2-yl)-2-methylaniline - 292644-38-3

Specification

CAS No. 292644-38-3
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 5-(1,3-benzoxazol-2-yl)-2-methylaniline
Standard InChI InChI=1S/C14H12N2O/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Standard InChI Key KXXDLQRHCXWKCH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N
Canonical SMILES CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N

Introduction

Chemical Identity and Basic Properties

5-(1,3-Benzoxazol-2-yl)-2-methylaniline belongs to the benzoxazole family of compounds, which are heterocyclic structures containing both nitrogen and oxygen atoms in their ring system. This specific derivative combines a benzoxazole core with a methylaniline group, creating a versatile chemical scaffold that demonstrates interesting physicochemical and biological properties.

Chemical Identification Data

The compound is precisely identified through multiple chemical indexing systems, ensuring accurate reference across scientific literature and databases.

ParameterValue
CAS Number292644-38-3
Molecular FormulaC₁₄H₁₂N₂O
Molecular Weight224.26 g/mol
IUPAC Name5-(1,3-benzoxazol-2-yl)-2-methylaniline
Standard InChIInChI=1S/C14H12N2O/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Standard InChIKeyKXXDLQRHCXWKCH-UHFFFAOYSA-N

The compound is also known by several alternative names in chemical databases and literature, including 5-(Benzo[d]oxazol-2-yl)-2-methylaniline, 5-(2-Benzoxazolyl)-2-methylbenzenamine, and 5-Benzooxazol-2-yl-2-methyl-phenylamine .

Structural Characteristics

The molecular structure of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline consists of a benzoxazole ring system connected to a methylaniline group. This arrangement creates a scaffold with specific electronic and steric properties that influence its chemical reactivity and biological interactions.

Structural Features

The compound contains:

  • A benzoxazole heterocyclic system (fused benzene and oxazole rings)

  • A methyl substituent at the ortho position of the aniline ring

  • An amino group providing a site for hydrogen bonding and further derivatization

  • An extended conjugated π-electron system that contributes to its stability and potential for π-π interactions

The presence of both hydrogen bond donors (amino group) and acceptors (nitrogen in the oxazole ring, oxygen) in the structure enables diverse intermolecular interactions, which may explain some of its biological activities .

Physical and Chemical Properties

Understanding the physicochemical properties of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline is essential for predicting its behavior in biological systems and for developing efficient synthetic strategies.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and applications.

PropertyValue/Description
Physical StateSolid
SolubilityLimited water solubility; better solubility in organic solvents
StabilityGenerally stable under standard conditions
Melting PointNot explicitly reported in available data
Boiling PointNot explicitly reported in available data

Chemical Reactivity

The compound exhibits reactivity patterns characteristic of both benzoxazoles and anilines:

  • The amino group can participate in various reactions including acylation, alkylation, and diazotization

  • The benzoxazole ring can undergo electrophilic and nucleophilic substitutions

  • The extended conjugated system can participate in coupling reactions

Synthesis and Preparation

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline typically involves the formation of the benzoxazole core followed by appropriate functionalization strategies.

Biological Activities

Benzoxazole derivatives, including 5-(1,3-Benzoxazol-2-yl)-2-methylaniline, have been investigated for various biological activities, with particular emphasis on their antimicrobial and anticancer properties.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial activity against various pathogens. A comprehensive study by Kovačević et al. investigated the antifungal activity of benzoxazole derivatives against Candida albicans, revealing important structure-activity relationships .

The research identified key molecular descriptors that influence antifungal activity, particularly:

  • Lipophilicity (expressed as ABlogP and XlogP2)

  • Water solubility (expressed as AClogS and ABlogS)

These findings suggest that the antifungal efficacy of benzoxazole compounds, potentially including 5-(1,3-Benzoxazol-2-yl)-2-methylaniline, correlates strongly with their ability to penetrate microbial cell membranes (lipophilicity) while maintaining sufficient solubility for bioavailability .

Anticancer Activity

Benzoxazole derivatives have shown promising anticancer properties in various studies. While specific research on 5-(1,3-Benzoxazol-2-yl)-2-methylaniline's anticancer activity is limited in the provided sources, related compounds have demonstrated significant cytotoxic effects against cancer cell lines.

A related study on 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives reported notable antitumor activity, with compound 6h showing remarkable effects in both antitumor and antibacterial evaluations .

The mechanisms proposed for the anticancer activity of benzoxazole derivatives include:

  • Induction of apoptosis

  • Disruption of cell cycle progression

  • Inhibition of specific enzymes crucial for cancer cell survival and proliferation

Other Biological Activities

Benzoxazole derivatives have demonstrated diverse pharmacological activities beyond antimicrobial and anticancer effects:

  • Anti-inflammatory properties

  • Antimycobacterial activity

  • Antihistamine effects

  • Antiparkinson properties

  • Inhibition of hepatitis C virus

  • 5-HT3 antagonistic effects

  • Melatonin receptor antagonism

  • Amyloidogenesis inhibition

  • Rho-kinase inhibition

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline and its biological activities is crucial for rational drug design and optimization.

Key Structure-Activity Findings

Based on studies of similar benzoxazole derivatives, several structural features appear important for bioactivity:

  • The presence and position of the methyl group on the aniline ring influences binding to biological targets

  • The free amino group serves as a hydrogen bond donor, potentially enhancing interactions with receptor sites

  • The benzoxazole core provides rigidity and a specific spatial arrangement that may be critical for biological activity

  • The extended conjugated system contributes to potential π-π interactions with aromatic amino acids in target proteins

A study by Paveendra and Vagdevi on related benzoxazole compounds highlighted the importance of specific substituents for optimizing both antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

Comparing 5-(1,3-Benzoxazol-2-yl)-2-methylaniline with structurally related compounds provides insights into how minor structural modifications affect chemical and biological properties.

Structural Analogues

Several structural analogues of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline have been reported in the literature:

CompoundCAS NumberStructural DifferenceNotable Properties
2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)anilineNot specifiedAdditional methyl group on benzoxazole ringSimilar biological profile with potentially enhanced lipophilicity
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline714282-40-3Methoxy group on benzoxazole ringModified electronic properties and potential for additional hydrogen bonding
4-(1,3-Benzoxazol-2-yl)-2-methylaniline792946-68-0Positional isomer (para instead of meta connection)Altered spatial arrangement affecting biological target interactions
3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylanilineNot specifiedAddition of two bromine atomsIncreased molecular weight and altered electronic distribution

These structural analogues demonstrate how subtle modifications to the core structure can influence physicochemical properties and potentially biological activities .

Applications

The unique structural features and biological activities of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline make it valuable for various applications.

Pharmaceutical Research

The compound shows potential in several pharmaceutical research areas:

  • As a scaffold for developing novel antimicrobial agents, particularly against fungal pathogens like Candida albicans

  • As a starting point for anticancer drug development

  • As a building block for synthesizing compounds with anti-inflammatory, antihistamine, or other therapeutic properties

Chemical Research

In chemical research, 5-(1,3-Benzoxazol-2-yl)-2-methylaniline serves as:

  • A versatile intermediate for synthesizing more complex molecules

  • A model compound for studying structure-property relationships in benzoxazole derivatives

  • A building block for developing functional materials with specific optical or electronic properties

Hazard ClassificationHazard StatementPrecautionary Measures
Acute Toxicity (Category 3)H301: Toxic if swallowedP264, P270, P301+P316, P330, P405, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye Damage (Category 1)H318: Causes serious eye damageP280, P305+P354+P338, P317
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405, P501

These classifications indicate that appropriate safety measures should be implemented when handling this compound, including the use of personal protective equipment, proper ventilation, and appropriate disposal procedures .

Current Research Trends and Future Directions

Research on benzoxazole derivatives, including compounds like 5-(1,3-Benzoxazol-2-yl)-2-methylaniline, continues to evolve with several promising directions.

Emerging Research Areas

Current and potential future research directions include:

  • Development of structure-based design approaches to optimize biological activity

  • Investigation of novel synthetic methods for more efficient preparation

  • Exploration of potential applications in materials science

  • Detailed mechanistic studies to elucidate the mode of action in biological systems

  • Development of prodrug strategies to enhance bioavailability and targeting

  • Combination studies with established therapeutic agents to identify synergistic effects

Recent studies on benzoxazole derivatives as antiprotozoal agents highlight the continuing interest in exploring new biological applications for this class of compounds .

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